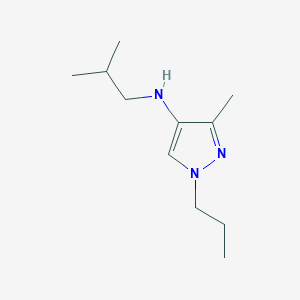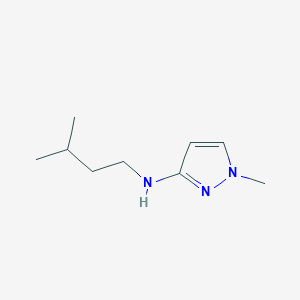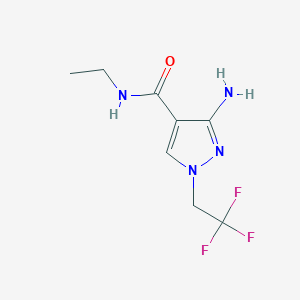![molecular formula C15H21N3O2 B11734009 2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Phenolgruppe mit einem Pyrazol-Rest kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-4-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazol-Rests: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen synthetisiert werden.
Anbindung der Phenolgruppe: Die Phenolgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der das Pyrazolderivat in Gegenwart einer Base mit einem Phenolderivat reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, wobei kontinuierliche Fließreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methoxy-4-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden oft Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃).
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Verschiedene substituierte Phenolderivate.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress und Entzündungen einhergehen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen und Rezeptoren interagieren, die an oxidativem Stress und Entzündungen beteiligt sind.
Signalwege: Sie kann Signalwege modulieren, die mit der Produktion von reaktiven Sauerstoffspezies (ROS) und entzündungsfördernden Zytokinen zusammenhängen.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to the production of reactive oxygen species (ROS) and inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isoeugenolmethylether: Ähnlich in der Struktur, aber ohne den Pyrazol-Rest.
Methylcarvacrol: Enthält eine Methoxygruppe und eine Phenolgruppe, unterscheidet sich aber im Rest der Struktur.
Phenol, 2-Methoxy-4-(1-Propenyl)-: Ähnliche Phenolstruktur, aber mit anderen Substituenten.
Einzigartigkeit
2-Methoxy-4-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol ist einzigartig durch das Vorhandensein sowohl einer methoxysubstituierten Phenolgruppe als auch eines Pyrazol-Rests, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
2-methoxy-4-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)18-9-13(11(3)17-18)16-8-12-5-6-14(19)15(7-12)20-4/h5-7,9-10,16,19H,8H2,1-4H3 |
InChI-Schlüssel |
FOVHXDUEULEJHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CC(=C(C=C2)O)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)
![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)

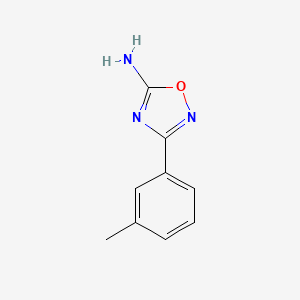

![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)
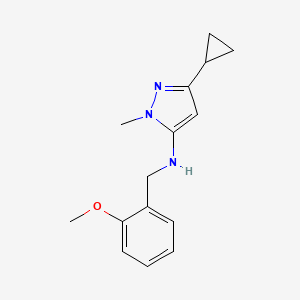
![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
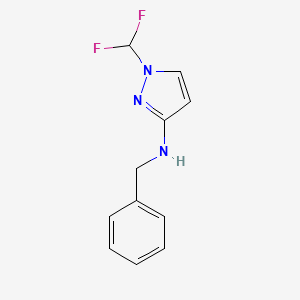
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
